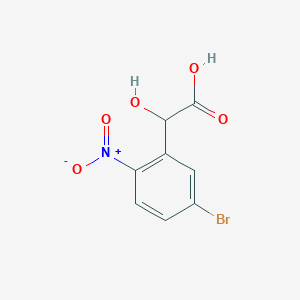

5-Bromo-2-nitromandelic acid

Descripción

Mandelic acid (C₆H₅CH(OH)COOH) is distinct from benzoic acid derivatives, as it contains a hydroxyl group on the α-carbon adjacent to the carboxylic acid. However, given the evidence, it is likely that the intended compound is a bromo-nitro-substituted benzoic acid. For this analysis, we will focus on 5-Bromo-2-nitrobenzoic acid (CAS 6950-43-2, C₇H₄BrNO₄) as a representative example .

This compound features a bromine atom at the 5-position and a nitro group at the 2-position of the benzoic acid scaffold. Such substitutions significantly influence its chemical reactivity, physical properties, and applications in pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

2-(5-bromo-2-nitrophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c9-4-1-2-6(10(14)15)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURYXEVGGGTCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Bromo-2-nitromandelic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a brominated aromatic compound, followed by the introduction of the mandelic acid moiety. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often focus on optimizing reaction conditions to maximize yield and minimize costs. For example, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction follows the classic Fischer esterification mechanism:

Key observations :

-

Reaction efficiency depends on alcohol steric bulk and temperature.

-

Yields range from 65–85% for primary alcohols (e.g., methanol, ethanol).

-

The nitro group enhances acidity (pKa ≈ 2.1), facilitating protonation of the hydroxyl group .

Table 1 : Esterification conditions and yields

| Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 80 | 6 | 82 |

| Ethanol | H₂SO₄ | 90 | 8 | 78 |

| Isopropanol | HCl | 100 | 12 | 65 |

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the ortho position to the nitro group is activated for substitution due to the nitro group’s electron-withdrawing effect. Common nucleophiles include hydroxide, amines, and thiols:

Mechanistic insights :

-

Rate increases with polar aprotic solvents (e.g., DMF, DMSO).

Experimental data :

-

Substitution with NaOH (0.5 M, 60°C) achieves 90% conversion in 2 h.

-

Amine substitutions (e.g., with NH₃) require higher temperatures (100°C) but retain nitro group integrity .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation:

Key findings :

-

Hydrogenation at 50 psi H₂ and 25°C produces the amine derivative in 88% yield.

-

Over-reduction or debromination is minimized using Pd/C with <5% moisture .

Table 2 : Reduction conditions and outcomes

| Catalyst | Pressure (psi) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 25 | 88 |

| PtO₂ | 30 | 40 | 72 |

| Raney Ni | 60 | 50 | 65 |

Electrophilic Aromatic Substitution (EAS)

The meta-directing nitro group and para bromine substituent limit EAS reactivity. Nitration or sulfonation typically occurs at the remaining activated positions:

-

Nitration : Introduces a third nitro group at the 3-position under mixed acid conditions (HNO₃/H₂SO₄).

-

Sulfonation : Requires fuming H₂SO₄ and yields the 3-sulfo derivative .

Biological Activity Correlations

The compound’s derivatives show promise in pharmaceutical applications:

Aplicaciones Científicas De Investigación

5-Bromo-2-nitromandelic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated and nitroaromatic compounds.

Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.

Mecanismo De Acción

The mechanism by which 5-Bromo-2-nitromandelic acid exerts its effects depends on the specific application. In chemical reactions, the bromine and nitro groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, these functional groups can interact with enzymes and other biomolecules, potentially affecting cellular processes and pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features of 5-Bromo-2-nitrobenzoic acid with structurally related bromo-nitro aromatic acids:

| Compound Name | Molecular Formula | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|---|

| 5-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | Br (5), NO₂ (2) | Carboxylic acid, nitro | 246.01 | 2.1 | 1 / 4 |

| 5-Bromo-2-hydroxy-3-nitrobenzoic acid | C₇H₄BrNO₅ | Br (5), OH (2), NO₂ (3) | Carboxylic acid, hydroxyl, nitro | 262.01 | 2.2 | 2 / 5 |

| 5-Bromo-2-methyl-3-nitrobenzoic acid | C₈H₆BrNO₄ | Br (5), CH₃ (2), NO₂ (3) | Carboxylic acid, methyl, nitro | ~259.9 | 2.8 | 1 / 4 |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | Br (5), Cl (2) | Carboxylic acid, halogen | 235.46 | 2.5 | 1 / 2 |

Key Observations :

- Hydrogen Bonding: The hydroxyl group in 5-Bromo-2-hydroxy-3-nitrobenzoic acid increases hydrogen bond donors (2 vs. 1 in other compounds), enhancing solubility in polar solvents .

- Lipophilicity : Methyl substitution (e.g., 5-Bromo-2-methyl-3-nitrobenzoic acid) raises XLogP3 (2.8), indicating higher lipophilicity compared to the parent compound .

- Reactivity : The nitro group in all compounds facilitates electrophilic substitution reactions, while bromine enables cross-coupling reactions in synthetic chemistry .

Actividad Biológica

5-Bromo-2-nitromandelic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a nitro-substituted aromatic compound, it possesses unique properties that can be leveraged for therapeutic applications. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C8H7BrN2O5

- Molecular Weight : 277.05 g/mol

The presence of both bromine and nitro groups on the aromatic ring contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that nitro compounds, including this compound, exhibit broad-spectrum antimicrobial activity. The nitro group is known to induce redox reactions in microbial cells, leading to toxicity and cell death. These compounds are particularly effective against pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Nitro Compounds

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Urease Inhibition

Recent studies have shown that derivatives of nitro compounds can act as urease inhibitors, which are crucial in treating conditions like urease-associated infections. The structural characteristics of this compound allow it to interact effectively with urease enzymes, potentially leading to therapeutic applications in managing urinary tract infections .

Table 2: Urease Inhibition Potency of Various Compounds

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against S. mutans with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use as an antibacterial agent in dental applications.

Research on Anti-inflammatory Effects

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The results indicated a reduction in paw swelling and serum levels of inflammatory markers after treatment with the compound, highlighting its therapeutic potential for inflammatory diseases.

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and structural identity of 5-Bromo-2-nitromandelic acid?

To confirm purity and structure, use a combination of:

- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation.

- Infrared Spectroscopy (IR) to identify functional groups (e.g., nitro, carboxylic acid) by comparing peaks to reference spectra of analogous brominated nitro compounds .

- Nuclear Magnetic Resonance (NMR) , particularly and , to resolve substituent positions on the aromatic ring and mandelic acid backbone. For example, coupling patterns in -NMR can distinguish bromo and nitro group orientations .

- X-ray Crystallography (if crystalline) for definitive confirmation of stereochemistry and molecular packing, as demonstrated in structurally related brominated benzoic acids .

Basic: How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthetic optimization strategies include:

- Stepwise functionalization : Bromination of mandelic acid derivatives followed by nitration, or vice versa, to reduce competing reactions. For brominated aromatic systems, electrophilic substitution conditions (e.g., using Br/FeBr) must be carefully controlled to avoid over-halogenation .

- Temperature modulation : Nitration reactions typically require low temperatures (0–5°C) to prevent decomposition or undesired oxidation of the mandelic acid moiety.

- Protecting group strategies : Temporarily protecting the carboxylic acid group during nitration/bromination steps, as seen in syntheses of 5-Bromo-2-chlorobenzoic acid derivatives .

Advanced: How can conflicting spectral data (e.g., NMR shifts vs. X-ray results) be resolved for this compound?

Contradictions between techniques often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve these:

- Dynamic NMR Experiments : Variable-temperature NMR can reveal conformational flexibility, such as rotational barriers around the nitro group.

- Computational Chemistry : Density Functional Theory (DFT) calculations can simulate NMR chemical shifts and compare them to experimental data to validate proposed structures .

- Complementary Diffraction Methods : Pair X-ray crystallography with powder diffraction to assess whether crystalline disorder affects structural interpretations .

Advanced: What role does the nitro group play in the biological activity of this compound, and how can this be experimentally validated?

The nitro group may act as an electron-withdrawing moiety, influencing reactivity or binding to biological targets (e.g., enzymes). To validate:

- Enzyme Inhibition Assays : Compare activity against nitro-free analogs, as done with 5-nitro-2-furoic acid’s inhibition of aldehyde dehydrogenase .

- Electrochemical Studies : Cyclic voltammetry can assess redox behavior linked to nitro group reduction, a potential mechanism of action.

- Molecular Docking : Model interactions with target proteins (e.g., oxidoreductases) to identify hydrogen bonding or steric effects attributable to the nitro group .

Basic: What are the stability considerations for storing this compound in laboratory settings?

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as recommended for brominated fluorobenzoic acids .

- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the carboxylic acid group.

- Purity Monitoring : Regularly assess via HPLC or TLC, as prolonged storage can lead to decomposition, altering effective concentrations in experiments .

Advanced: How can researchers address discrepancies in reported melting points or solubility data for this compound?

Discrepancies may stem from polymorphic forms or impurities. Mitigation strategies include:

- Recrystallization Screening : Test solvents of varying polarity to isolate pure polymorphs.

- Thermogravimetric Analysis (TGA) : Detect solvates or hydrated forms that affect melting behavior.

- Cross-Validation : Compare data with structurally similar compounds, such as 5-Bromo-2-chlorobenzoic acid (mp 152–154°C), to identify outliers .

Advanced: What synthetic routes enable selective functionalization of this compound for derivatization studies?

- Nitro Group Reduction : Catalytic hydrogenation (H/Pd-C) converts nitro to amine, enabling peptide coupling or Schiff base formation.

- Carboxylic Acid Activation : Use carbodiimides (e.g., EDC) to form amides or esters for prodrug development.

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with the bromo substituent, leveraging palladium catalysts to introduce aryl/heteroaryl groups .

Basic: What spectroscopic "red flags" indicate impurities in this compound samples?

- Unexpected Peaks in -NMR : Signals >1 ppm in DMSO-d suggest residual solvents; aromatic region splits may indicate regioisomers.

- IR Absorbances : Broad O-H stretches (2500–3000 cm) imply incomplete drying or acid dimerization .

- HRMS Adducts : Sodium/potassium adducts ([M+Na]) should match theoretical values; deviations >5 ppm suggest contaminants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.